

basic chemical properties of (1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene

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Compound of Interest

Compound Name: (1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene

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In-Depth Technical Guide: (1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological relevance of the chiral building block, **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene**. This compound is a critical intermediate in the synthesis of antiviral therapeutics, most notably Entecavir.

Core Chemical Properties

(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene is a pale yellow oil under standard conditions. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.

Property	Value	Source
CAS Number	110567-21-0	[1]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[2] [3]
Molecular Weight	204.26 g/mol	[2] [3]
Appearance	Pale Yellow Oil	
Boiling Point	318.9 °C at 760 mmHg	
Density	1.112 g/cm ³	
Flash Point	135.5 °C	
Purity	≥98%	[4]

Experimental Protocols

The synthesis of **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene** is a key step in the total synthesis of Entecavir. The following is a representative experimental protocol for its preparation, derived from synthetic strategies reported in the literature.

Enantioselective Synthesis of (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol

This synthesis involves the asymmetric reduction of a cyclopentenone precursor.

Materials:

- 2-((Benzyl)oxy)methyl)cyclopent-2-en-1-one
- (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)
- Tetrahydrofuran (THF), anhydrous
- Diethylether
- Sodium bicarbonate, saturated solution
- Brine

- Magnesium sulfate, anhydrous
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- A solution of 2-((benzyloxy)methyl)cyclopent-2-en-1-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
- A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous THF is added dropwise to the cooled solution of the enone.
- The reaction mixture is stirred at -78 °C for 4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of diethylether, followed by a saturated aqueous solution of sodium bicarbonate.
- The mixture is allowed to warm to room temperature and stirred for 30 minutes.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene**.

Characterization Data: While specific spectral data for the title compound is not readily available in the public domain, analysis of closely related structures suggests the following expected signals:

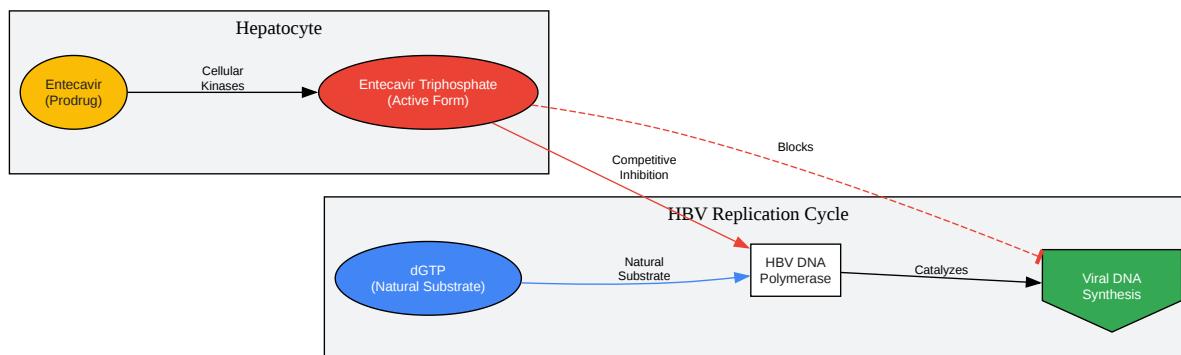
- ^1H NMR (CDCl_3 , 400 MHz): δ ~7.3-7.4 (m, 5H, Ar-H), 5.8-6.0 (m, 2H, $\text{CH}=\text{CH}$), 4.5-4.6 (m, 3H, Ar- CH_2 and $\text{CH}-\text{OH}$), 3.5-3.7 (m, 2H, CH_2-OBn), 2.5-2.8 (m, 1H, allylic CH), 2.0-2.2 (m, 1H, allylic CH), 1.5-1.7 (m, 1H, CH_2).
 - ^{13}C NMR (CDCl_3 , 100 MHz): δ ~138 (Ar-C), 130-135 ($\text{CH}=\text{CH}$), 127-129 (Ar-CH), 75-80 ($\text{CH}-\text{OH}$), 70-73 (Ar- CH_2 and CH_2-OBn), 40-45 (allylic CH), 30-35 (CH_2).
 - IR (thin film): ν ~3400 (br, O-H), 3030, 2920, 2850 (C-H), 1650 (C=C), 1100 (C-O) cm^{-1} .

Role in Drug Development and Signaling Pathways

(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene is a crucial chiral intermediate for the synthesis of Entecavir, a potent antiviral drug used for the treatment of Hepatitis B virus (HBV) infection. The specific stereochemistry of this intermediate is essential for the biological activity of the final drug molecule.

Entecavir is a guanosine nucleoside analogue that, once phosphorylated to its active triphosphate form within the cell, acts as a competitive inhibitor of the HBV DNA polymerase. This inhibition disrupts the viral replication cycle at three key stages: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.

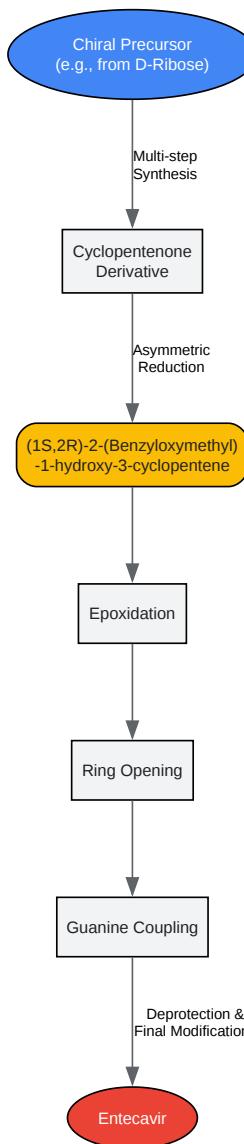
Below is a diagram illustrating the mechanism of action of Entecavir.



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Caption: Mechanism of Entecavir in inhibiting HBV DNA polymerase.

The synthetic pathway to Entecavir, starting from a suitable chiral precursor, highlights the importance of stereocontrolled reactions to install the required functionalities on the cyclopentene ring. The workflow diagram below illustrates a generalized synthetic approach where **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene** is a key intermediate.



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Caption: Generalized synthetic workflow for Entecavir via the key intermediate.

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